molecular formula C15H28N2O2 B6262475 tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate CAS No. 1100748-75-1

tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate

Cat. No.: B6262475
CAS No.: 1100748-75-1
M. Wt: 268.39 g/mol
InChI Key: VSJWWDPOYZGRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate is a high-value spirocyclic building block extensively utilized in medicinal chemistry and drug discovery . Its unique three-dimensional structure introduces molecular rigidity, which is highly advantageous for designing novel drug candidates with improved target selectivity and enhanced pharmacokinetic properties . This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly for the development of pharmaceuticals targeting neurological and oncological disorders . The incorporation of a tert-butyloxycarbonyl (Boc) group acts as a protective moiety for the secondary amine, allowing for selective deprotection and further functionalization during complex multi-step synthetic sequences . This synthetic versatility makes it an ideal candidate for generating diverse compound libraries for high-throughput screening and lead optimization campaigns . Researchers value this scaffold for its ability to improve metabolic stability and mimic bioactive conformations in peptidomimetics, making it a powerful tool for creating next-generation therapeutics . The product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Proper storage conditions of 2-8°C are recommended to ensure long-term stability .

Properties

CAS No.

1100748-75-1

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-8-15(9-12-17)7-5-4-6-10-16-15/h16H,4-12H2,1-3H3

InChI Key

VSJWWDPOYZGRAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCCN2)CC1

Purity

95

Origin of Product

United States

Preparation Methods

Ring-Closing via Nucleophilic Substitution

A common strategy involves cyclization reactions to form the spiro junction. For example, CN111574537B describes a four-step synthesis of a related oxa-diazaspiro compound, where a cyano intermediate undergoes hydrogenation and ring closure. Adapting this approach, a precursor with appropriate leaving groups (e.g., bromo or tosyl) could facilitate intramolecular nucleophilic attack to form the spiro center.

Reductive Amination

The reduction of imines or amides to amines is critical for introducing nitrogen atoms into the spiro framework. In CN111574537B, a borane-dimethyl sulfide complex reduces an amide to a secondary amine, a step that could be replicated using tert-butyl-protected intermediates.

Protection-Deprotection Sequences

The tert-butyloxycarbonyl (Boc) group is widely used to protect amines during synthesis. CN111620869A highlights its application in a seven-step synthesis of a diazaspiro nonane derivative, where Boc anhydride safeguards the amine prior to spirocyclization.

Proposed Synthetic Routes for this compound

While no direct method is documented, the following routes are extrapolated from analogous syntheses:

Route 1: Cyano Intermediate Pathway

Step 1: Alkylation of tert-Butyl 4-Cyano-4-(hydroxymethyl)piperidine-1-carboxylate
Reacting tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate with ethyl bromoacetate in anhydrous tetrahydrofuran (THF) forms an ester intermediate. Sodium hydride deprotonates the hydroxyl group, enabling nucleophilic substitution.

Step 2: Hydrogenation of Cyano Group
Using Raney nickel under hydrogen (50 psi, 40°C, 8 hours) reduces the cyano group to a primary amine.

Step 3: Ring-Closing via Alkaline Conditions
Treating the amine with sodium ethoxide in ethanol induces cyclization, forming the seven-membered ring. Temperature control (0°C to room temperature) minimizes side reactions.

Step 4: Amide Reduction
A borane-dimethyl sulfide complex in THF reduces the amide to the final spirocyclic amine. Methanol quenching and purification yield the Boc-protected product.

Route 2: Tosylate-Mediated Cyclization

Step 1: Synthesis of Tosyl Precursor
Protect a piperidine derivative with a Boc group, then introduce a tosyl leaving group at the desired position using p-toluenesulfonyl chloride.

Step 2: Intramolecular Cyclization
Cesium carbonate in acetonitrile facilitates displacement of the tosyl group by a nitrogen nucleophile, forming the spiro center.

Step 3: Deprotection and Functionalization
Remove the Boc group under acidic conditions and re-protect as needed.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

ParameterOptimal ConditionImpact on Reaction
SolventAnhydrous THF or ethanolEnhances nucleophilicity
Temperature0°C to room temperaturePrevents exothermic side reactions
CatalystRaney nickel (H₂)Efficient cyano reduction
Protecting GroupBocStabilizes amines during synthesis

Challenges and Mitigation Strategies

Steric Hindrance

The spiro structure’s rigidity complicates ring closure. Using polar aprotic solvents (e.g., DMF) or elevated temperatures (40–60°C) improves molecular mobility.

Regioselectivity

Competing nucleophilic sites may lead to byproducts. Directed ortho-metalation or steric directing groups can enhance selectivity.

Purification Difficulties

Chromatographic separation is often required due to similar polarities of intermediates. Gradient elution with ethyl acetate/hexane mixtures is effective .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the spirocyclic nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives

    Reduction: Formation of reduced amines or alcohols

    Substitution: Formation of substituted spirocyclic compounds

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H28N2O2
  • Molecular Weight : 268.4 g/mol
  • CAS Number : 1256643-27-2

The compound features a spirocyclic structure which is significant for its reactivity and interaction with biological targets.

Chemistry

tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate serves as a building block in synthetic organic chemistry. Its spirocyclic structure allows for the development of complex molecules and spirocyclic compounds.

Key Reactions:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction can be performed using lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions are possible where the tert-butyl group can be replaced by other functional groups.
Reaction TypeReagents UsedConditions
OxidationPotassium permanganateVaries
ReductionLithium aluminum hydrideVaries
SubstitutionVarious nucleophilesOrganic solvents

Biology

In biological research, this compound's unique structure makes it a candidate for studying enzyme interactions and protein binding . Its ability to fit into specific binding sites allows for the modulation of biological pathways.

Case Study Example:
Research has indicated that compounds with spirocyclic structures can exhibit selective inhibition of certain enzymes, potentially leading to new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

Medicine

Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate . Its structural properties may contribute to the design of drugs targeting neurological disorders.

Application AreaPotential Target Conditions
NeurologyAlzheimer's Disease
OncologyCancer Treatments

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties, such as polymers and resins. Its reactivity allows for the creation of materials with tailored characteristics suitable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate depends on its application. In drug development, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Purity Reference
This compound C₁₄H₂₄N₂O₂ 256.35 Not explicitly provided Spiro[5.6]dodecane core; two nitrogen atoms; Boc protection at N3 N/A Inferred
tert-Butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate C₁₄H₂₄N₂O₄ 284.35 1179338-64-7 Oxa (oxygen) substitution at position 7; ketone group at position 9 95–97%
tert-Butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate C₁₄H₂₆N₂O₃ 270.37 1179338-65-8 Oxa substitution at position 7; no ketone group N/A
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate C₁₅H₂₆N₂O₂ 266.38 1228631-69-3 Smaller spiro[5.5]undecane core; nitrogen atoms at positions 3 and 9 N/A
tert-Butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate C₂₄H₃₄N₂O₂ 382.54 Not provided Spiro[2.5]octane core; bulky phenylpentenyl substituent 98%

Key Observations :

  • Oxygen-containing analogs (e.g., 7-oxa variants) exhibit altered polarity and hydrogen-bonding capacity .
  • Functional Groups : The 9-oxo derivative introduces a ketone, which may influence metabolic stability or reactivity in further synthetic modifications .
This compound

While direct synthesis details are absent, analogous spirocyclic compounds are typically synthesized via:

Cyclization Reactions : Using Boc-protected amines and ketones or aldehydes under reductive amination conditions.

Transition Metal Catalysis : Iridium-catalyzed amination for enantioselective spirocycle formation (e.g., 98% yield for spiro[2.5]octane derivatives in DMF at 70°C) .

Comparative Examples:
  • tert-Butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate : Synthesized via multi-step protocols involving ketone introduction and Boc protection, with yields >95% .
  • Spiro[4.5]decane Derivatives : Produced using solid-phase extraction (FCC) with tert-butyl carbamate intermediates, yielding clear oils for downstream applications .

Biological Activity

tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which has implications in various biological and medicinal applications. Its molecular formula is C15H28N2O2C_{15}H_{28}N_{2}O_{2} with a molecular weight of approximately 268.4 g/mol. This compound is being explored for its potential in enzyme interactions, protein binding studies, and as a pharmaceutical intermediate.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic structure enables it to fit into binding sites with high specificity, which may lead to the inhibition or activation of various biological pathways. While detailed studies are still required to fully elucidate these interactions, preliminary research indicates promising avenues for further exploration in pharmacology and biochemistry.

Applications in Research

  • Enzyme Interactions : The compound is being studied for its potential to modulate enzyme activities, making it a candidate for drug development targeting metabolic pathways.
  • Protein Binding Studies : Its structural properties allow researchers to explore how it binds to proteins, which is crucial for understanding its pharmacokinetics and therapeutic efficacy.
  • Pharmaceutical Development : Ongoing research aims to assess its utility as an intermediate in synthesizing drugs aimed at neurological disorders, highlighting its relevance in medicinal chemistry.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with similar spirocyclic compounds:

Compound NameStructureKey DifferencesBiological Activity
tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylateStructureContains an oxygen atom in the spirocyclic frameworkPotentially different reactivity and binding characteristics
tert-Butyl 3,9-diazaspiro[5.6]dodecane-9-carboxylateStructureDifferent functional groups affecting reactivitySimilar applications but distinct biological profiles

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound, revealing insights into its stability and reactivity under various conditions. For example:

  • Synthesis Methodology : The compound can be synthesized through multi-step reactions involving spirocyclic amines and tert-butyl chloroformate, showcasing its potential for scalable production in pharmaceutical applications .
  • Biological Testing : Initial assays indicate that the compound exhibits moderate inhibitory effects on certain enzyme classes, suggesting potential therapeutic applications in metabolic disorders .

Future Research Directions

  • In Vivo Studies : Further research is needed to evaluate the pharmacological effects of this compound in animal models.
  • Mechanistic Studies : Detailed mechanistic studies will help clarify how this compound interacts at the molecular level with biological targets.
  • Structure-Activity Relationship (SAR) : Investigating SAR will provide insights into optimizing the compound's efficacy and selectivity for specific biological pathways.

Q & A

Basic: What are the key considerations for optimizing the synthesis of tert-butyl 3,7-diazaspiro[5.6]dodecane-3-carboxylate to minimize side reactions?

Answer:
Optimization should focus on:

  • Temperature control : Maintain reaction temperatures within narrow ranges (e.g., 0–5°C for sensitive steps) to prevent ring-opening or decomposition .
  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity in spirocycle formation .
  • Reagent stoichiometry : Precisely balance equivalents of tert-butyl carbamate precursors to avoid over-functionalization .
  • Real-time monitoring : Employ techniques like TLC or in-situ IR spectroscopy to track reaction progress and terminate at optimal conversion .

Basic: What chromatographic techniques are most effective for purifying this compound from reaction byproducts?

Answer:

  • Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts, leveraging the compound’s moderate polarity .
  • HPLC : Apply reverse-phase C18 columns with acetonitrile/water mixtures for high-purity isolation, especially for resolving diastereomers .
  • Preparative TLC : Suitable for small-scale purification of intermediates, using visualization under UV light for targeted band extraction .

Advanced: How can NMR spectroscopy and computational modeling be integrated to study the conformational flexibility of this compound in different solvent environments?

Answer:

  • Dynamic NMR (DNMR) : Analyze temperature-dependent ¹H/¹³C NMR spectra to detect ring-flipping or chair-chair transitions in the spirocyclic system .
  • Molecular dynamics (MD) simulations : Parameterize force fields (e.g., OPLS-AA) to predict solvent-dependent conformational populations (e.g., in DMSO vs. chloroform) .
  • NOESY/ROESY : Correlate spatial proximities of protons to validate computational predictions of dominant conformers .

Advanced: What experimental and computational approaches are recommended for elucidating the reaction mechanisms involving this compound under varying pH conditions?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., proton transfer vs. nucleophilic attack) .
  • DFT calculations : Map potential energy surfaces (e.g., B3LYP/6-31G*) to model transition states and intermediate stabilization at acidic vs. basic pH .
  • pH-rate profiling : Conduct reactions across pH 2–12 to identify catalytic roles of protons/hydroxides in spirocycle formation or degradation .

Advanced: How should researchers address contradictions between theoretical predictions and experimental data regarding the stability of this compound under oxidative conditions?

Answer:

  • Replicate experiments : Verify results under controlled conditions (e.g., inert atmosphere, standardized oxidant concentrations) to rule out experimental artifacts .
  • Theoretical refinement : Re-examine computational models (e.g., incorporating solvent effects or explicit hydrogen bonding in QM/MM simulations) .
  • Multi-analytical validation : Cross-validate stability data using DSC (decomposition enthalpy), EPR (radical formation), and LC-MS (degradation products) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves (inspected for integrity) and chemical-resistant lab coats to prevent dermal exposure .
  • Ventilation : Use fume hoods during synthesis/purification to mitigate inhalation risks from volatile intermediates .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

Advanced: How can researchers design factorial experiments to evaluate the simultaneous effects of temperature, solvent, and catalyst on the yield of this compound?

Answer:

  • 2³ factorial design : Test eight combinations of factors (e.g., 25°C/60°C, THF/DMF, with/without catalyst) to identify main effects and interactions .
  • ANOVA analysis : Statistically quantify the significance of each factor and optimize conditions via response surface methodology (RSM) .
  • Blocking : Control batch-to-batch variability by grouping experiments by reagent lot or operator .

Advanced: What strategies are effective for resolving discrepancies in reported spectroscopic data (e.g., IR, MS) for this compound derivatives?

Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with <5 ppm accuracy to rule out misassignment .
  • Cross-laboratory validation : Compare spectra acquired under identical conditions (e.g., solvent, concentration) to isolate instrument-specific artifacts .
  • Crystallography : Obtain single-crystal X-ray structures to unambiguously assign stereochemistry and correlate with spectral features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.